
Dhodh-IN-24
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dhodh-IN-24 is a compound that targets dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This enzyme is crucial for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibitors of DHODH, such as this compound, have shown promise in the treatment of various cancers and autoimmune diseases by disrupting pyrimidine synthesis and inducing cell cycle arrest and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-24 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but generally, it involves:
Formation of Intermediates: This step may involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions to form intermediate compounds.
Coupling Reaction: The final step often involves a coupling reaction where the intermediate is reacted with another compound to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) may be used for quality assurance .
化学反应分析
Types of Reactions
Dhodh-IN-24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and inert atmosphere.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions such as temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, reduction may produce alcohols, and substitution may produce halogenated compounds .
科学研究应用
Cancer Treatment
Dhodh-IN-24 has shown promising results in various cancer models, particularly in acute myeloid leukemia (AML) and solid tumors.
- Acute Myeloid Leukemia (AML) :
Study | Model | Outcome |
---|---|---|
AML Xenografts | Significant tumor reduction and increased survival | |
MDS Models | Suppressed growth and synergized with decitabine |
- Solid Tumors :
Applications in Virology
This compound also exhibits antiviral properties by inhibiting viral replication through DHODH inhibition.
Antiviral Activity
Studies have shown that DHODH inhibitors, including this compound, can effectively reduce viral loads in various infections:
- Viral Infections :
Virus | Model | Outcome |
---|---|---|
Hepatitis C | In vitro | Reduced viral replication |
HIV | Cell cultures | Inhibition of viral load |
Case Studies
Several case studies illustrate the efficacy of this compound across different cancer types:
Case Study: AML Treatment
In a preclinical trial involving multiple AML xenograft models treated with this compound, researchers observed a marked increase in differentiation markers such as CD11b on leukemic cells, indicating successful induction of differentiation .
Case Study: Glioblastoma Management
A study focusing on glioblastoma highlighted that treatment with this compound not only reduced tumor volume but also enhanced survival rates in mouse models, suggesting its potential as a therapeutic agent for resistant brain tumors .
作用机制
Dhodh-IN-24 exerts its effects by inhibiting DHODH, which catalyzes the fourth step of de novo pyrimidine nucleotide synthesis. This inhibition leads to the depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and apoptosis. The molecular targets and pathways involved include:
DHODH: The primary target of this compound, responsible for catalyzing the conversion of dihydroorotate to orotate.
Pyrimidine Synthesis Pathway: Disruption of this pathway leads to nucleotide starvation and subsequent cellular effects .
相似化合物的比较
Dhodh-IN-24 can be compared with other DHODH inhibitors such as:
Brequinar: Another potent DHODH inhibitor with similar mechanisms of action but different chemical structure.
Teriflunomide: A DHODH inhibitor used in the treatment of multiple sclerosis, with a different therapeutic application.
OSU-03012: A compound that binds to the same hydrophobic tunnel of DHODH as this compound, preventing its activity
These compounds share the common feature of targeting DHODH but differ in their chemical structures, therapeutic applications, and specific mechanisms of action.
属性
IUPAC Name |
N,N'-dimethyl-N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-29(27-19-23-13-7-11-21-9-3-5-15-25(21)23)17-18-30(2)28-20-24-14-8-12-22-10-4-6-16-26(22)24/h3-16,19-20H,17-18H2,1-2H3/b27-19+,28-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBOGKVBQVODDT-MKYUKRCKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=CC=CC2=CC=CC=C21)N=CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=CC=CC2=CC=CC=C12)CCN(/N=C/C3=CC=CC4=CC=CC=C34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。